

Physical and chemical characteristics of (3-Ethoxy-4-methoxyphenyl)methanamine

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Compound of Interest

Compound Name: (3-Ethoxy-4-methoxyphenyl)methanamine

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An In-depth Technical Guide to (3-Ethoxy-4-methoxyphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Ethoxy-4-methoxyphenyl)methanamine is a primary amine of significant interest in medicinal chemistry and drug development. Its substituted benzylamine scaffold is a key structural motif in various biologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical characteristics of **(3-Ethoxy-4-methoxyphenyl)methanamine**, including its structural properties, and predicted physicochemical parameters. Detailed experimental protocols for the determination of key characteristics are also presented. Furthermore, a common synthetic route and the potential biological relevance of this class of compounds are discussed and visualized.

Chemical and Physical Characteristics

(3-Ethoxy-4-methoxyphenyl)methanamine, also known as 3-ethoxy-4-methoxybenzylamine, possesses a unique combination of functional groups that dictate its chemical behavior and physical properties. The presence of an ethoxy and a methoxy group on the benzene ring,

along with a primary aminomethyl substituent, influences its polarity, reactivity, and potential for intermolecular interactions.

Structural and Molecular Data

Property	Value	Source
IUPAC Name	(3-Ethoxy-4-methoxyphenyl)methanamine	N/A
Synonyms	3-Ethoxy-4-methoxybenzylamine	N/A
Molecular Formula	C ₁₀ H ₁₅ NO ₂	N/A
Molecular Weight	181.23 g/mol	N/A
Canonical SMILES	CCOC1=C(C=C(C=C1)CN)OC	N/A
InChI Key	SEMVGKZMRJJWLJ-UHFFFAOYSA-N	N/A

Physicochemical Properties

Quantitative experimental data for the melting point, solubility, and pKa of **(3-Ethoxy-4-methoxyphenyl)methanamine** are not readily available in the cited literature. The boiling point has been reported, and a predicted pKa value for a closely related compound is available.

Property	Value	Source
Boiling Point	279.8 °C at 760 mmHg	[1]
Melting Point	Data not available	N/A
Solubility	Data not available	N/A
pKa (Predicted for a related compound)	6.84 ± 0.10	[2]

Experimental Protocols

This section outlines standard methodologies for the experimental determination of the key physicochemical properties of **(3-Ethoxy-4-methoxyphenyl)methanamine**.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

Protocol:

- **Sample Preparation:** A small, dry sample of **(3-Ethoxy-4-methoxyphenyl)methanamine** is finely powdered.
- **Capillary Loading:** The powdered sample is packed into a capillary tube to a height of 2-3 mm.
- **Measurement:** The capillary tube is placed in a melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a fundamental physical property of a liquid.

Protocol:

- **Sample Preparation:** A small volume (a few milliliters) of **(3-Ethoxy-4-methoxyphenyl)methanamine** is placed in a small test tube.
- **Apparatus Setup:** A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample. The test tube is then attached to a thermometer.
- **Heating:** The assembly is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

- Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

The solubility of a compound in various solvents provides insight into its polarity and potential applications in different formulations.

Protocol:

- Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, dimethyl sulfoxide (DMSO), and chloroform.
- Procedure: To a small, known amount of **(3-Ethoxy-4-methoxyphenyl)methanamine** (e.g., 10 mg) in a test tube, the solvent is added portion-wise (e.g., 0.1 mL at a time) with vigorous vortexing.
- Observation: The solubility is determined by visual inspection. The compound is considered soluble if a clear, homogeneous solution is formed. The approximate solubility can be quantified by recording the volume of solvent required to dissolve the known mass of the compound.

Determination of pKa by Potentiometric Titration

The pKa value is a measure of the acidity of a compound's conjugate acid and is critical for understanding its ionization state at different pH values.

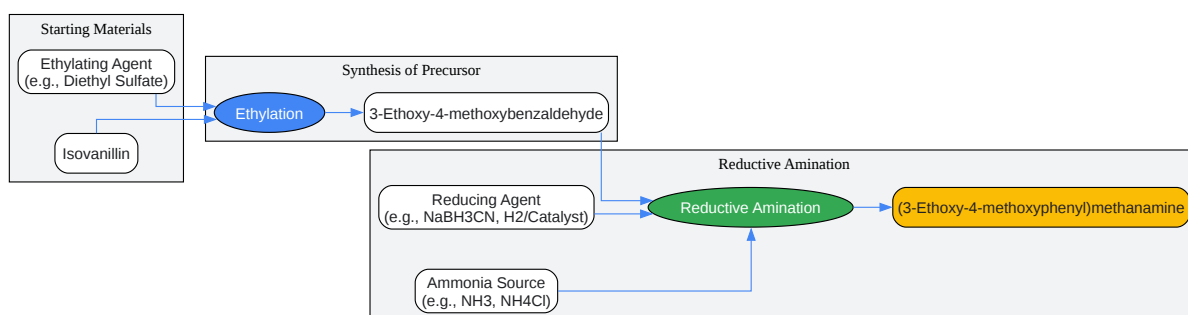
Protocol:

- Sample Preparation: A precise amount of **(3-Ethoxy-4-methoxyphenyl)methanamine** is dissolved in a suitable solvent (e.g., a mixture of water and ethanol) to create a solution of known concentration.
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

- **pH Monitoring:** The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been protonated.

Synthesis and Reactivity

(3-Ethoxy-4-methoxyphenyl)methanamine can be synthesized via the reductive amination of its corresponding aldehyde, 3-ethoxy-4-methoxybenzaldehyde. This is a common and efficient method for the preparation of benzylamines.



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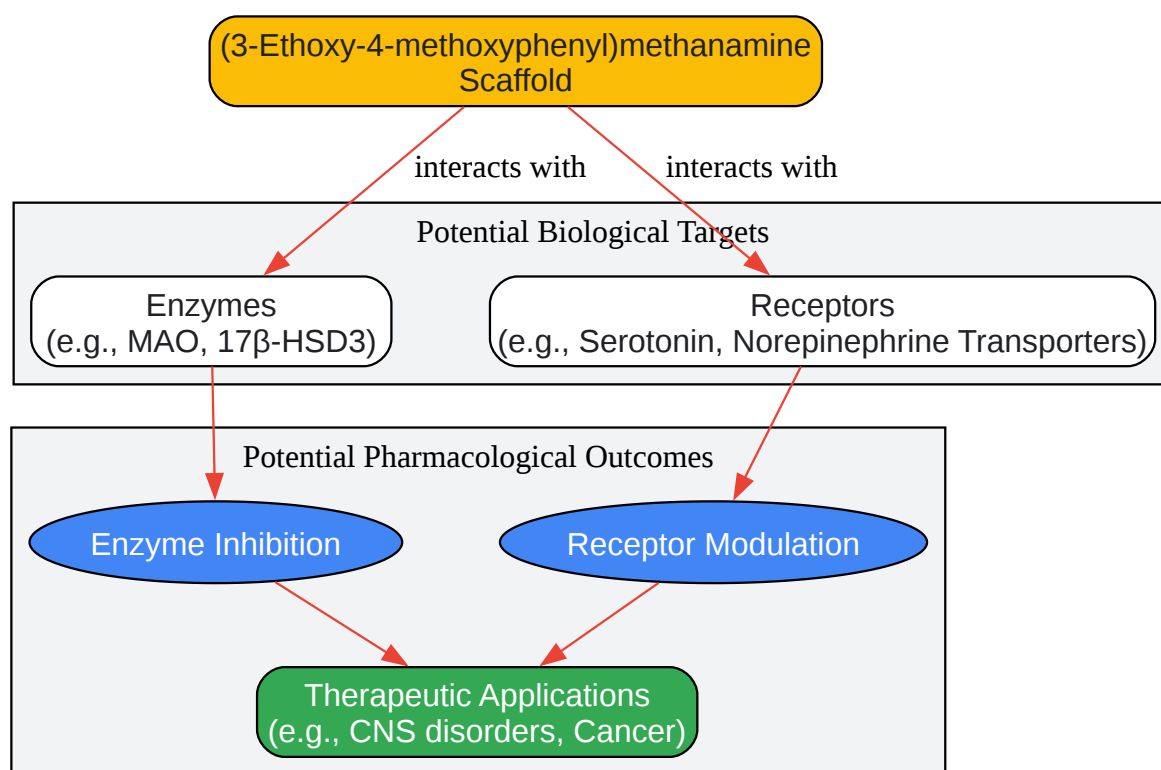
Caption: A general workflow for the synthesis of **(3-Ethoxy-4-methoxyphenyl)methanamine**.

The reactivity of **(3-Ethoxy-4-methoxyphenyl)methanamine** is characteristic of a primary benzylamine. The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic

properties. The aromatic ring can undergo electrophilic substitution reactions, and the benzylic C-H bonds can be susceptible to oxidation or functionalization under certain conditions.

Potential Biological Significance

Substituted benzylamines are a prevalent motif in many biologically active molecules and approved drugs.[3] Their structural features allow them to interact with various biological targets, including enzymes and receptors.



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Caption: Logical relationships of substituted benzylamines in drug development.

For instance, various substituted benzylamines have been investigated as inhibitors of enzymes such as monoamine oxidase (MAO) and 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3).[4][5] Furthermore, the core structure is related to compounds that act as serotonin-norepinephrine reuptake inhibitors (SNRIs), a class of antidepressants.[6] The

specific substitution pattern on the benzene ring of **(3-Ethoxy-4-methoxyphenyl)methanamine** makes it a valuable candidate for further investigation in drug discovery programs targeting these and other biological pathways.

Spectral Data Analysis (Predicted and Analogous Compounds)

Due to the lack of publicly available experimental spectra for **(3-Ethoxy-4-methoxyphenyl)methanamine**, this section provides an analysis based on predicted data and spectra from closely related compounds. This information can serve as a guide for the characterization of this molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

- Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm).
- Benzylic Protons (-CH₂-NH₂): A singlet or a multiplet around 3.5-4.5 ppm.
- Methoxy Protons (-OCH₃): A sharp singlet around 3.8 ppm.
- Ethoxy Protons (-OCH₂CH₃): A quartet for the methylene group around 4.0 ppm and a triplet for the methyl group around 1.4 ppm.
- Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information about the carbon skeleton.

- Aromatic Carbons: Multiple signals in the range of 110-160 ppm.
- Benzylic Carbon (-CH₂-NH₂): A signal around 40-50 ppm.
- Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

- Ethoxy Carbons (-OCH₂CH₃): A signal for the methylene carbon around 60-70 ppm and a signal for the methyl carbon around 15 ppm.

FTIR Spectroscopy (Analogous Compounds)

The FTIR spectrum of the related compound 3-ethoxy-4-methoxybenzaldehyde shows characteristic absorption bands that can be expected to be similar in **(3-Ethoxy-4-methoxyphenyl)methanamine**, with the addition of N-H stretching bands.

- N-H Stretch (Amine): A broad absorption in the region of 3300-3500 cm⁻¹.
- C-H Stretch (Aromatic and Aliphatic): Absorptions in the range of 2850-3100 cm⁻¹.
- C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹.
- C-O Stretch (Ether): Strong absorptions in the 1000-1300 cm⁻¹ region.
- N-H Bend (Amine): An absorption around 1600 cm⁻¹.

Mass Spectrometry (Predicted Fragmentation)

The mass spectrum of **(3-Ethoxy-4-methoxyphenyl)methanamine** is expected to show a molecular ion peak (M⁺) at m/z = 181. Key fragmentation patterns for benzylamines typically involve the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable iminium cation.

Conclusion

(3-Ethoxy-4-methoxyphenyl)methanamine is a versatile building block with significant potential in the development of new therapeutic agents. This guide has summarized its known and predicted physicochemical properties and provided standardized protocols for their experimental determination. The outlined synthetic pathway and the discussion of its potential biological activities highlight the importance of this compound in medicinal chemistry. Further experimental investigation is warranted to fully characterize this molecule and explore its therapeutic potential.

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References

- 1. 3-Ethoxy-4-methoxyphenethylamine | C₁₁H₁₇NO₂ | CID 145108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17 β -Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
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